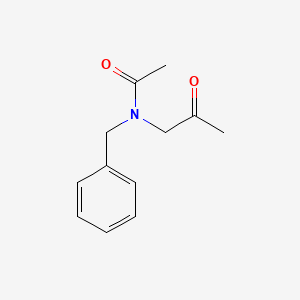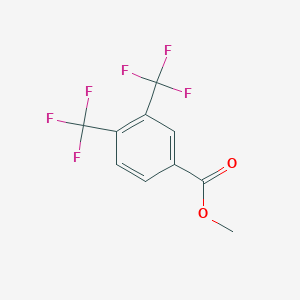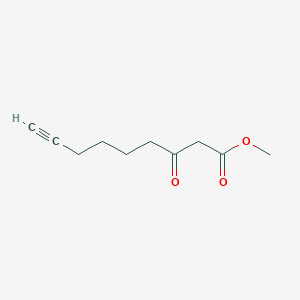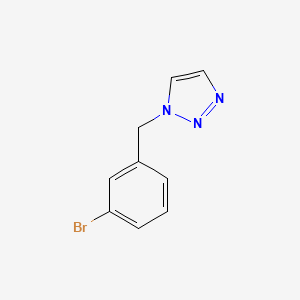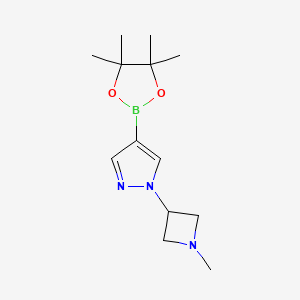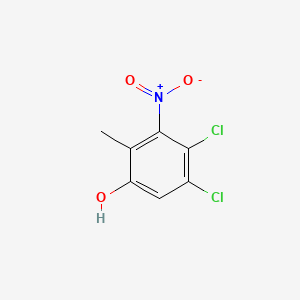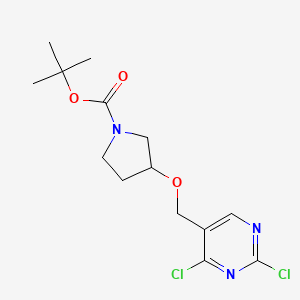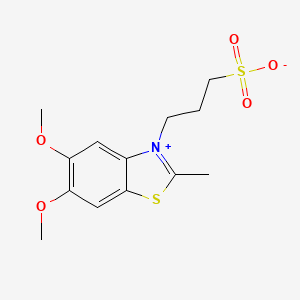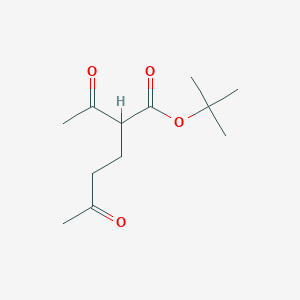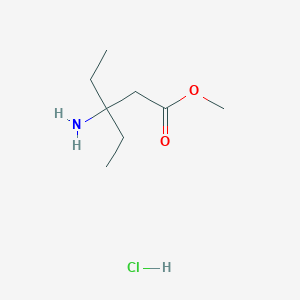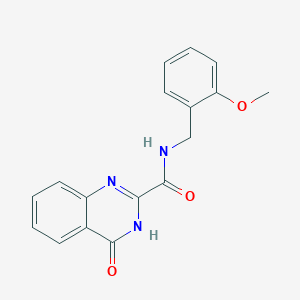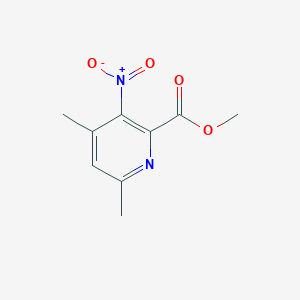
Methyl 4,6-dimethyl-3-nitropicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,6-dimethyl-3-nitropicolinate: is an organic compound that belongs to the class of nitropyridine derivatives It is characterized by the presence of a nitro group at the third position and methyl groups at the fourth and sixth positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethyl-3-nitropicolinate can be synthesized through a multi-step process involving the nitration of 4,6-dimethylpyridine followed by esterification. The nitration step typically involves the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position. The esterification step involves the reaction of the resulting nitropyridine with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl 4,6-dimethyl-3-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Reduction: Methyl 4,6-dimethyl-3-aminopicolinate.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 4,6-dimethyl-3-carboxypicolinate.
科学研究应用
Methyl 4,6-dimethyl-3-nitropicolinate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its potential use as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of methyl 4,6-dimethyl-3-nitropicolinate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Methyl 4,6-dimethyl-3-aminopicolinate: A reduction product of methyl 4,6-dimethyl-3-nitropicolinate with potential biological activities.
Methyl 4,6-dimethyl-3-carboxypicolinate:
4,6-Dimethyl-3-nitropyridine: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
methyl 4,6-dimethyl-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O4/c1-5-4-6(2)10-7(9(12)15-3)8(5)11(13)14/h4H,1-3H3 |
InChI 键 |
WWGSTIMXQNTYMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


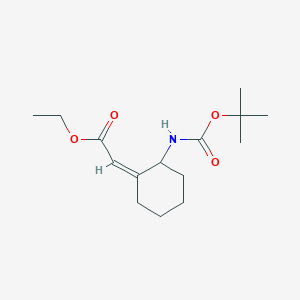
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
